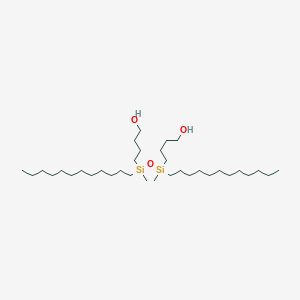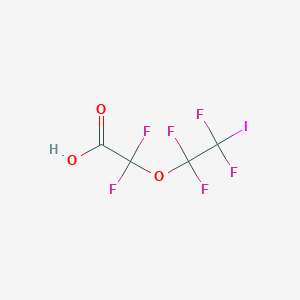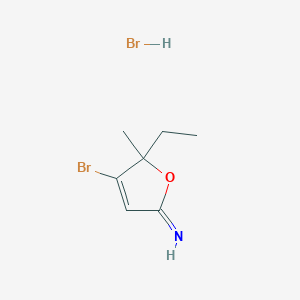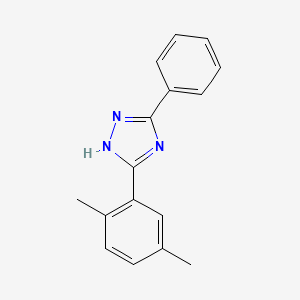
4,4'-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) is a chemical compound characterized by its unique structure, which includes two butanol groups attached to a disiloxane core. This compound is known for its applications in various scientific fields due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) typically involves the reaction of 1,3-didodecyl-1,3-dimethyldisiloxane with butanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The process may include steps such as purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols .
Scientific Research Applications
4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological systems and processes due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) include:
- 1,3-Didodecyl-1,1,3,3-tetramethyldisiloxane
- 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)bis(butan-1-ol)
Uniqueness
What sets 4,4’-(1,3-Didodecyl-1,3-dimethyldisiloxane-1,3-diyl)di(butan-1-ol) apart from similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain scientific and industrial applications .
Properties
CAS No. |
86996-13-6 |
|---|---|
Molecular Formula |
C34H74O3Si2 |
Molecular Weight |
587.1 g/mol |
IUPAC Name |
4-[dodecyl-[dodecyl-(4-hydroxybutyl)-methylsilyl]oxy-methylsilyl]butan-1-ol |
InChI |
InChI=1S/C34H74O3Si2/c1-5-7-9-11-13-15-17-19-21-25-31-38(3,33-27-23-29-35)37-39(4,34-28-24-30-36)32-26-22-20-18-16-14-12-10-8-6-2/h35-36H,5-34H2,1-4H3 |
InChI Key |
KKCOIGCDMOQNEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(CCCCO)O[Si](C)(CCCCCCCCCCCC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclohexanone, 2-[(1R)-2-nitro-1-(3-nitrophenyl)ethyl]-, (2S)-](/img/structure/B14410972.png)
![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14410976.png)
![6a-Ethyl-1-methyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410978.png)






![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)
![(6R)-2,2-Dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14411037.png)
![Diethyl [(4-methoxyanilino)methyl]phosphonate](/img/structure/B14411043.png)
![2-Methylbicyclo[2.1.1]hexan-2-ol](/img/structure/B14411046.png)

